molecular formula C20H20O7 B035140 Sigmoidin D CAS No. 106533-44-2

Sigmoidin D

Cat. No. B035140
CAS RN: 106533-44-2
M. Wt: 372.4 g/mol
InChI Key: ASQDBJSRWIDYKK-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sigmoidin D is a natural product that belongs to the class of macrocyclic lactones and was first isolated from the fermentation broth of Streptomyces sp. SPC 2389. It has been found to possess a wide range of biological activities, making it an interesting target for scientific research.

Scientific Research Applications

Antioxidant, Prooxidant, and Cytotoxic Activity

  • Antioxidant and Cytotoxic Properties : Sigmoidin A, a compound structurally related to Sigmoidin D, exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activity. Research comparing Sigmoidin A with eriodictyol revealed that both induce prooxidative DNA damage in cancer cells and exhibit cytotoxicity towards these cells, suggesting a potential mechanism for their anticancer effects. Sigmoidin A was notably more cytotoxic to cancer cells, an effect significantly attenuated by antioxidants, indicating a prooxidative mechanism of cell death (Habtemariam & Dagne, 2010).

Anti-inflammatory Activity

  • Inhibition of Inflammation : Two prenylated flavanones from Erythrina sigmoidea, including Sigmoidin A and Sigmoidin B, were studied for their anti-inflammatory activities. They were found to be potent scavengers of free radicals and selective inhibitors of 5-lipoxygenase, suggesting a mechanism for their anti-inflammatory effects. This is the first report of the anti-inflammatory activity and antioxidant properties of these prenylflavanones, indicating their potential for therapeutic use in inflammatory conditions (Njamen et al., 2004).

Applications in Clinical Data and Disease Modeling

  • Clinical Data Modeling : The application of sigmoid functions, including Gompertz modeling, is widespread in various fields including clinical data analysis. These models help in understanding the progression of diseases and the impact of therapeutic interventions. The optimization of these models for preclinical and clinical studies highlights the importance of sigmoid curves in estimating disease progression and treatment outcomes, thus indirectly relating to the broader applications of compounds like Sigmoidin D in therapeutic research (Choe & Woo, 2014).

Nutrient Effects and Clinical Study Design

  • Optimizing Clinical Studies : Guidelines based on the analysis of sigmoid curves of biological response to nutrients suggest a methodical approach to designing, interpreting, and pooling studies of nutrient effects. These guidelines can be applicable in studying the effects of compounds like Sigmoidin D, providing a structured approach to evaluating its pharmacological impact (Heaney, 2014).

properties

CAS RN

106533-44-2

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-2-[(3S)-3,8-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O7/c1-20(2)17(25)5-10-3-9(4-14(24)19(10)27-20)15-8-13(23)18-12(22)6-11(21)7-16(18)26-15/h3-4,6-7,15,17,21-22,24-25H,5,8H2,1-2H3/t15-,17-/m0/s1

InChI Key

ASQDBJSRWIDYKK-RDJZCZTQSA-N

Isomeric SMILES

CC1([C@H](CC2=C(O1)C(=CC(=C2)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C

SMILES

CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C

Other CAS RN

106533-44-2

synonyms

sigmoidin D
sigmoidin-D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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